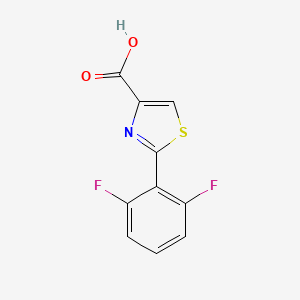
2-Methyl-7-(trifluoromethyl)quinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Insecticide Development
Quinoline compounds have been explored for their potential use in developing novel insecticides. For example, flometoquin is a new quinoline insecticide that has been studied for its effects on non-target arthropods and microbial pesticides .
Cancer Therapy
Quinoline derivatives are extensively studied for their anticancer activity due to their ability to bind with DNA, impede DNA synthesis, and cause oxidative stress, making them promising candidates for cancer therapy .
Pharmacological Research
The trifluoromethyl group found in various quinolines is significant in pharmacology. For instance, alpelisib, an FDA-approved drug, contains trifluoromethyl alkyl substituted pyridine, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Synthesis of Bioactive Compounds
Quinolines are key intermediates in the synthesis of bioactive compounds. They can be prepared through condensation and cyclization reactions using catalysts like zeolites .
Propiedades
IUPAC Name |
2-methyl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBTYGFMDABZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625603 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(trifluoromethyl)quinoline | |
CAS RN |
324-32-3 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial agents?
A1: The provided research article investigates the synthesis and antimalarial activity of a series of 4-aminoquinoline derivatives. 2-Methyl-7-(trifluoromethyl)quinoline serves as a key structural component in these compounds. The researchers utilize this specific quinoline derivative to explore the impact of structural modifications on antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium berghei [].
Q2: How does the introduction of different substituents on the 4-amino group of 2-Methyl-7-(trifluoromethyl)quinoline affect the antimalarial activity?
A2: The study explores the impact of various alkyl amino methyl and bis-alkyl amino methyl substituents at the 4-position of the quinoline ring []. By systematically changing the size and nature of these substituents, the researchers aimed to identify structural features that contribute to enhanced antimalarial activity, particularly against chloroquine-resistant parasites. The results indicated that several compounds exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium berghei, highlighting the potential of this structural class for further development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)
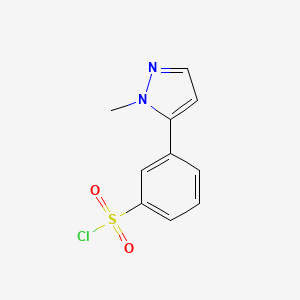
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
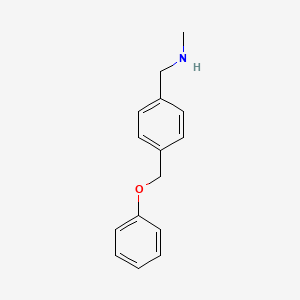
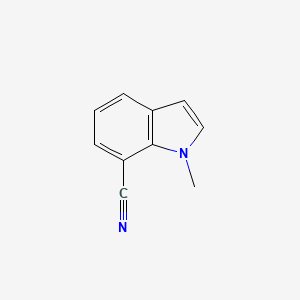


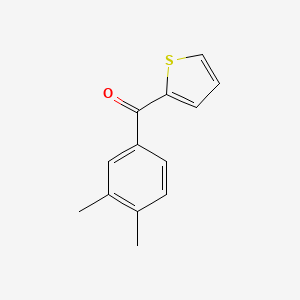
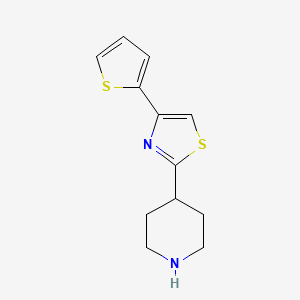
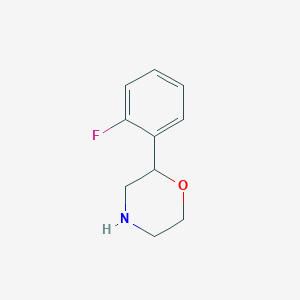
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
